7-Ethoxyquinoline-4(1H)-thione
Description
7-Ethoxyquinoline-4(1H)-thione is a quinoline derivative featuring an ethoxy (–OCH₂CH₃) substituent at position 7 and a thione (–S) group at position 4 of the heterocyclic ring. Quinoline derivatives are renowned for their applications in medicinal chemistry and organic synthesis due to their aromatic stability and functional group versatility.
Properties
CAS No. |
178984-15-1 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-ethoxy-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H11NOS/c1-2-13-8-3-4-9-10(7-8)12-6-5-11(9)14/h3-7H,2H2,1H3,(H,12,14) |
InChI Key |
GDQUCFPNNYQZQC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=S)C=CN2 |
Synonyms |
4(1H)-Quinolinethione,7-ethoxy-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: Pyrazine-2(1H)-thione exhibits robust N–H⋯N and C–H⋯S interactions, stabilizing its crystal lattice. Quinoline thiones may display similar intermolecular interactions but lack crystallographic confirmation .
Analysis :
Insights :
- Pyrazine-2(1H)-thione’s synthesis relies on redox-driven crystallization, while quinoline derivatives often involve reduction or nucleophilic substitution .
- Stability: Thione groups are susceptible to oxidation, necessitating inert storage conditions for compounds like this compound .
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